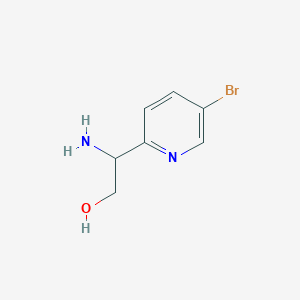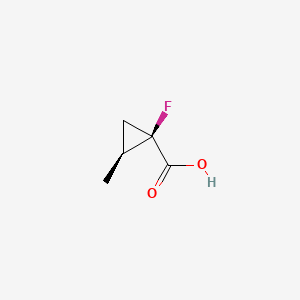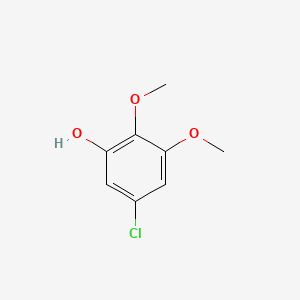
5-Chloro-2,3-dimethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2,3-dimethoxyphenol is an organic compound with the molecular formula C8H9ClO3 It is a derivative of phenol, characterized by the presence of two methoxy groups and a chlorine atom attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dimethoxyphenol can be achieved through several methods. One common approach involves the chlorination of 2,3-dimethoxyphenol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2,3-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-2,3-dimethoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2,3-dimethoxyphenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and proteins, modulating their activity and exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethoxyphenol: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
5-Chloro-2-methoxyphenol: Contains only one methoxy group, leading to variations in its chemical and biological properties.
4-Chloro-2,3-dimethoxyphenol:
Uniqueness
5-Chloro-2,3-dimethoxyphenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Its combination of methoxy and chloro substituents makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H9ClO3 |
|---|---|
Peso molecular |
188.61 g/mol |
Nombre IUPAC |
5-chloro-2,3-dimethoxyphenol |
InChI |
InChI=1S/C8H9ClO3/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4,10H,1-2H3 |
Clave InChI |
CZGMGAHEWHPVGD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


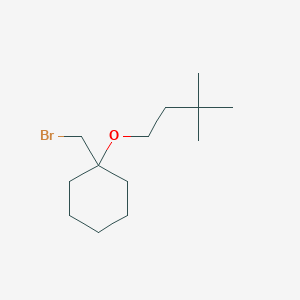
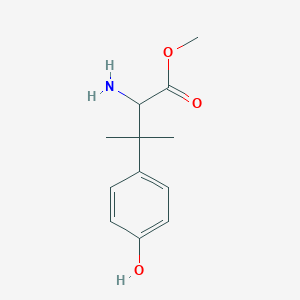
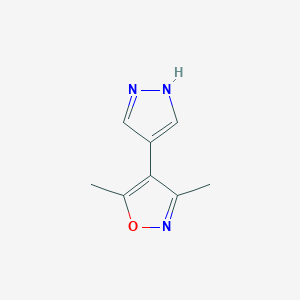
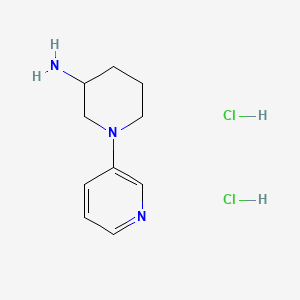

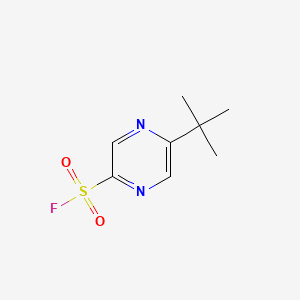
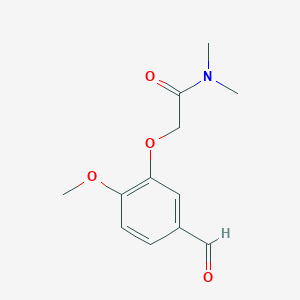
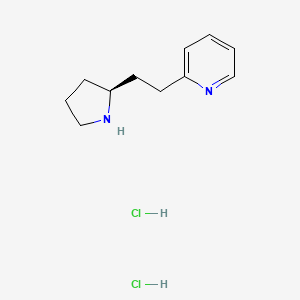
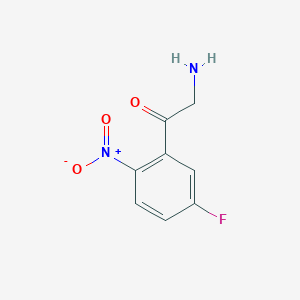
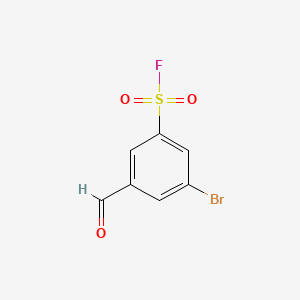
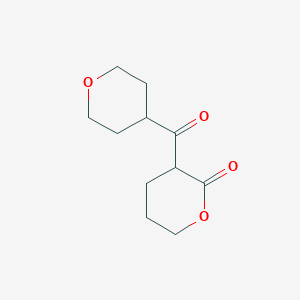
![1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride](/img/structure/B13617442.png)
